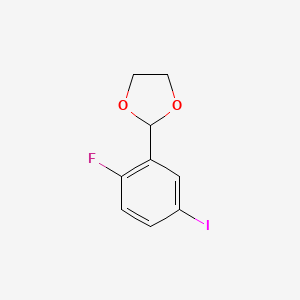

2-(2-Fluoro-5-iodophenyl)-1,3-dioxolane

Description

2-(2-Fluoro-5-iodophenyl)-1,3-dioxolane is a halogenated 1,3-dioxolane derivative characterized by a fluorine atom at the ortho position and an iodine atom at the para position on the aromatic ring. The 1,3-dioxolane ring, a five-membered cyclic ether, serves as a structural motif that influences electronic and steric properties.

Properties

IUPAC Name |

2-(2-fluoro-5-iodophenyl)-1,3-dioxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FIO2/c10-8-2-1-6(11)5-7(8)9-12-3-4-13-9/h1-2,5,9H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKLLZMLHNUISMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=C(C=CC(=C2)I)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FIO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-fluoro-5-iodophenylboronic acid with ethylene glycol in the presence of a catalyst to form the dioxolane ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-5-iodophenyl)-1,3-dioxolane can undergo various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

Reduction Reactions: The fluorine and iodine substituents can be reduced under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are effective.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while oxidation reactions can introduce hydroxyl or carbonyl groups.

Scientific Research Applications

2-(2-Fluoro-5-iodophenyl)-1,3-dioxolane is an organic compound featuring a dioxolane ring linked to a phenyl group, which is substituted with fluorine and iodine atoms. The presence of these halogen substituents significantly influences the compound's reactivity and interactions within biological systems, making it interesting for medicinal chemistry and organic synthesis.

Scientific Research Applications

This compound is being investigated for its potential therapeutic applications, particularly in drug development. The unique combination of halogens may also confer specific pharmacological effects that merit further investigation. Interaction studies involving this compound focus on its binding interactions with biological macromolecules such as proteins and nucleic acids. Preliminary findings suggest that the halogen substituents may enhance binding affinity through mechanisms like halogen bonding interactions. Such studies are crucial for understanding the compound's mechanism of action and potential therapeutic effects.

Structural Comparison Table

Several compounds share structural similarities with this compound:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-(2-Fluoro-5-bromophenyl)-1,3-dioxolane | Similar dioxolane structure but with bromine instead of iodine | May exhibit different biological activity profiles due to bromine's reactivity |

| 2-(2-Fluoro-5-chlorophenyl)-1,3-dioxolane | Contains chlorine instead of iodine | Potentially lower reactivity compared to the target compound |

| 2-(2-Fluoro-5-methylphenyl)-1,3-dioxolane | Features a methyl group instead of halogens | Lacks halogen-related interactions which may affect biological activity |

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-5-iodophenyl)-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The fluorine and iodine substituents can influence the compound’s reactivity and binding affinity to various biological targets, potentially affecting enzyme activity or receptor binding.

Comparison with Similar Compounds

Halogen-Substituted 1,3-Dioxolane Derivatives

Key structural analogs include:

*Note: Molar mass calculated based on analogous structures; empirical data unavailable.

Functional Group Variations

- 1,3-Dioxolane as a Protecting Group: In bifurfural synthesis, 1,3-dioxolane protects aldehyde groups during oxidative coupling .

- Poly(1,3-dioxolane) Derivatives: Unlike polymeric analogs (e.g., ultrahigh-molecular-weight poly(1,3-dioxolane)), the target compound’s monomeric structure lacks the mechanical strength of polymers but may exhibit unique depolymerization pathways under acidic conditions .

Stability and Reactivity

- Acidic Depolymerization: Poly(1,3-dioxolane) depolymerizes efficiently with strong acids (e.g., camphorsulfonic acid) .

- Thermal Stability : Larger halogens like iodine could reduce thermal stability compared to fluorine-substituted analogs .

Pharmacological and Hazard Profiles

Hazard Considerations

- Toxicity: 1,3-dioxolane is classified as hazardous (CAS 646-06-0) . The iodine substituent may exacerbate toxicity compared to non-halogenated analogs, contributing to its discontinued status .

Biological Activity

The compound 2-(2-Fluoro-5-iodophenyl)-1,3-dioxolane is a member of the dioxolane family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The structure of this compound can be represented as follows:

This compound features a dioxolane ring fused with a fluoro-iodophenyl moiety, contributing to its unique biological properties.

1. Anticancer Activity

Research indicates that compounds containing the 1,3-dioxolane framework exhibit significant anticancer properties. For instance, studies have shown that derivatives of 1,3-dioxolane possess potent antiproliferative effects against various cancer cell lines, including colorectal carcinoma (SW620), breast cancer (MCF-7), and others. The IC50 values for these compounds often fall within the low micromolar range, indicating strong inhibitory effects on cell proliferation.

Table 1: Antiproliferative Activity of Dioxolane Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | SW620 | 0.86 ± 0.02 |

| Celecoxib | SW620 | 1.29 ± 0.04 |

| Compound 4b | SW620 | 0.35 ± 0.02 |

The compound's mechanism of action appears to involve the inhibition of key signaling pathways associated with cancer cell survival and proliferation .

2. COX-2 Inhibition

The selectivity for cyclooxygenase-2 (COX-2) over COX-1 is a notable feature of many dioxolane derivatives. For example, certain derivatives have demonstrated COX-2 inhibitory activity with IC50 values as low as 0.02 μM, indicating a potential for anti-inflammatory applications while minimizing gastrointestinal side effects associated with non-selective COX inhibitors.

Table 2: COX Inhibition Selectivity

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index |

|---|---|---|---|

| Compound A | 145.8 | 0.41 | 354.6 |

| Compound B | 137.3 | 0.35 | 392.9 |

This selectivity is crucial for developing safer anti-inflammatory drugs .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Cell Proliferation: The compound disrupts cell cycle progression in cancer cells, leading to apoptosis.

- COX Enzyme Inhibition: By selectively inhibiting COX-2, it reduces the formation of pro-inflammatory mediators.

Case Studies

A significant study evaluated the efficacy of various dioxolane derivatives in vivo and in vitro settings:

Case Study: Evaluation in Mouse Models

In a mouse model of inflammation, compounds similar to this compound were administered to assess their anti-inflammatory effects. The results indicated a marked reduction in edema compared to controls.

Table 3: In Vivo Anti-inflammatory Activity

| Compound | Edema Inhibition (%) |

|---|---|

| Compound A | 82% |

| Compound B | 79% |

| Control (Celecoxib) | 22% |

These findings support the potential therapeutic applications of this compound in treating inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.